molecular formula C19H14O3 B14686417 Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one CAS No. 25742-99-8

Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one

Cat. No.: B14686417
CAS No.: 25742-99-8
M. Wt: 290.3 g/mol
InChI Key: JIHVYVJYFFTBEM-UHFFFAOYSA-N
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Description

Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one typically involves multi-step reactions. One common method includes the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The process often starts with readily available starting materials and involves key steps such as ring-closing metathesis and cross-coupling reactions .

Industrial Production Methods

While specific industrial production methods for Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for halogenation, carbon tetrachloride as a solvent, and various catalysts for facilitating the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield halogenated derivatives, while oxidation reactions may produce oxygenated compounds.

Mechanism of Action

The mechanism by which Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one exerts its effects is primarily related to its spiro structure. This structure allows for efficient charge transport and high thermal stability, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and the facilitation of electron transfer processes .

Properties

CAS No.

25742-99-8

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,5'-6H-benzo[c]fluorene]-7'-one

InChI

InChI=1S/C19H14O3/c20-18-13-6-2-1-5-12(13)17-14-7-3-4-8-16(14)19(11-15(17)18)21-9-10-22-19/h1-8H,9-11H2

InChI Key

JIHVYVJYFFTBEM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3=C(C4=CC=CC=C4C3=O)C5=CC=CC=C25

Origin of Product

United States

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